

# AZ-2 biological activity and molecular targets

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## Compound of Interest

Compound Name: AZ-2

Cat. No.: B605723

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An in-depth analysis reveals that the designation "**AZ-2**" refers to at least two distinct bioactive compounds in scientific literature: a selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Ky) and an antagonist of the P2X7 receptor. Given the distinct molecular targets and biological activities, this guide will address both molecules in separate sections to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Section 1: AZ2, the selective PI3Ky Inhibitor

### Biological Activity and Molecular Target

AZ2 is a highly selective inhibitor of the lipid kinase PI3Ky.[1] This enzyme is a member of the Class I phosphoinositide 3-kinases, which are crucial in cell signaling pathways that govern processes like cell growth, proliferation, differentiation, and survival.[2] PI3Ky is predominantly expressed in leukocytes (white blood cells) and is activated by G-protein coupled receptors (GPCRs).[2] Upon activation, PI3Ky phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] [3] This leads to the recruitment and activation of downstream proteins such as Akt, which in turn regulates a multitude of cellular functions.[2][3] By inhibiting PI3Ky, AZ2 blocks the production of PIP3, thereby disrupting downstream signaling cascades involved in inflammation and immune cell activation.[2]

The binding mechanism of AZ2 to the p110 $\gamma$  catalytic subunit of PI3Ky is described as a two-step process.[4] This nuanced interaction contributes to its high affinity and selectivity.

## Quantitative Data

The binding affinity of AZ2 for the p110 $\gamma$  subunit of PI3Ky has been determined using surface plasmon resonance (SPR).

Compound	Target	Parameter	Value
AZ2	PI3Ky p110 subunit	pKd*	8.65 $\pm$ 0.03

\*pKd is the negative logarithm of the dissociation constant (Kd), a measure of binding affinity. A higher pKd indicates a stronger binding affinity.

## Experimental Protocols

### Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the methodology to determine the binding kinetics of AZ2 to its molecular target, PI3Ky.

- Immobilization of Target Protein:
  - The catalytic p110 subunit (e.g., S144-A1102) of PI3Ky is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
  - The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  - The protein is injected over the activated surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
  - Remaining active sites are deactivated with an injection of ethanolamine-HCl.
- Binding Analysis:
  - A serial dilution of AZ2 is prepared in a suitable running buffer (e.g., HBS-EP+ buffer).
  - The compound solutions are injected over the immobilized PI3Ky surface at a constant flow rate.

- The association and dissociation of the compound are monitored in real-time by measuring the change in the SPR signal (measured in response units, RU).
- The sensor surface is regenerated between injections using a suitable regeneration solution if necessary.
- Data Analysis:
  - The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
  - The corrected data is then fitted to a suitable binding model. For AZ2, a two-step binding model is used to determine the kinetic parameters ( $k_{on}$  and  $k_{off}$ ) and the dissociation constant ( $K_d$ ).<sup>[4]</sup>

## ADP-Glo™ Kinase Assay for PI3Ky Inhibition

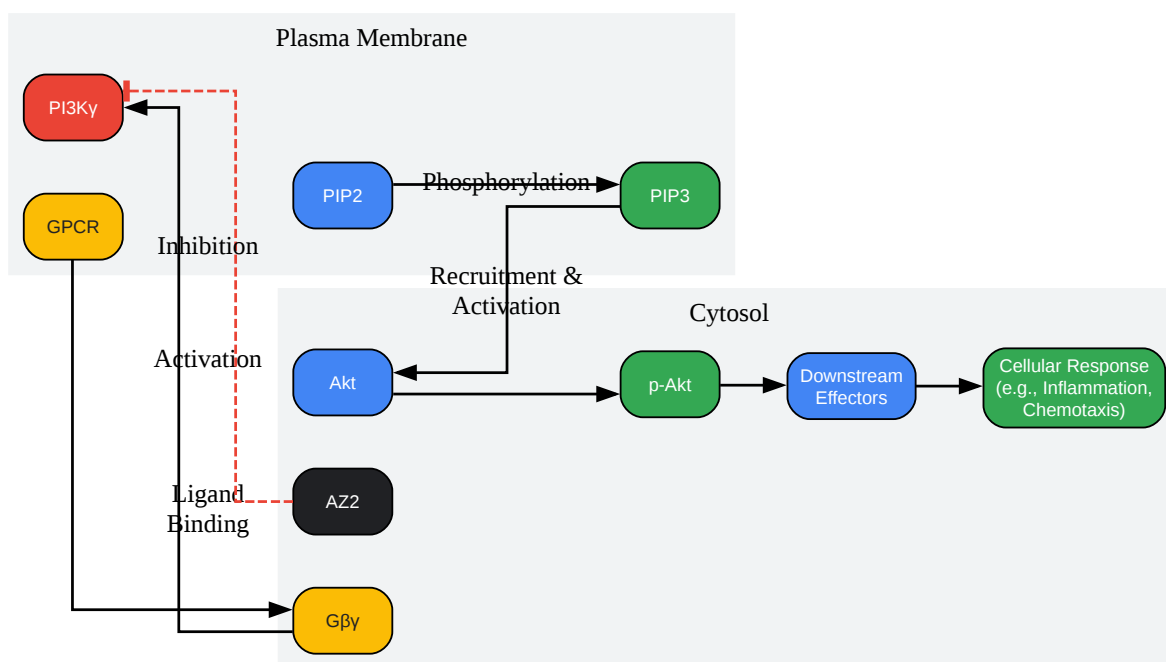
This biochemical assay is used to measure the enzymatic activity of PI3Ky and the inhibitory potential of compounds like AZ2.

- Assay Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
- Reaction Setup:
  - The PI3Ky enzyme, the lipid substrate (e.g., PIP2:PS), and the test compound (AZ2 at various concentrations) are incubated together in a reaction buffer.
  - The kinase reaction is initiated by the addition of ATP.
- ADP Detection:
  - After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
  - A "Kinase Detection Reagent" is then added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

- Data Acquisition and Analysis:
  - The luminescence signal is measured using a luminometer. The signal is proportional to the amount of ADP generated.
  - The inhibitory effect of AZ2 is determined by comparing the luminescence in the presence of the compound to the control wells (without inhibitor).
  - IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Signaling Pathway

AZ2 inhibits the PI3Ky signaling pathway, which is a critical regulator of immune cell function.



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Caption: AZ2 inhibits the PI3Ky signaling pathway.

## Section 2: AZ-2, the P2X7 Receptor Antagonist

### Biological Activity and Molecular Target

**AZ-2** acts as an antagonist of the P2X7 receptor (P2X7R).[5] The P2X7R is a ligand-gated ion channel that is activated by high concentrations of extracellular adenosine triphosphate (ATP), which is often released during cellular stress or injury.[6] This receptor is prominently expressed on immune cells, such as macrophages and microglia.[6] Activation of the P2X7R leads to the opening of a non-selective cation channel, resulting in an influx of  $\text{Ca}^{2+}$  and  $\text{Na}^{+}$  and an efflux of  $\text{K}^{+}$ . [6] This ion flux triggers several downstream events, including the processing and release of pro-inflammatory cytokines like IL-1 $\beta$  and IL-18, and in some cases, can lead to the formation of a larger pore and eventual cell death.[7]

Studies have shown that **AZ-2**, along with a related compound AZ-1, can indirectly activate the Liver X Receptor (LXR) pathway.[5] This is significant because the LXR pathway plays a key role in the regulation of cholesterol homeostasis. By antagonizing the P2X7R, **AZ-2** enhances the activity of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux. [5] This mechanism of action suggests a potential therapeutic role for **AZ-2** in conditions like Alzheimer's disease, where cholesterol metabolism is dysregulated.[5]

### Quantitative Data

The inhibitory activity of **AZ-2** on the P2X7 receptor has been characterized by its concentration-dependent inhibition of Bz-ATP evoked responses in HEK293 cells overexpressing the human P2X7 receptor.[5] While a specific IC<sub>50</sub> value is not explicitly stated in the provided context, the data indicates a dose-dependent inhibitory effect.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

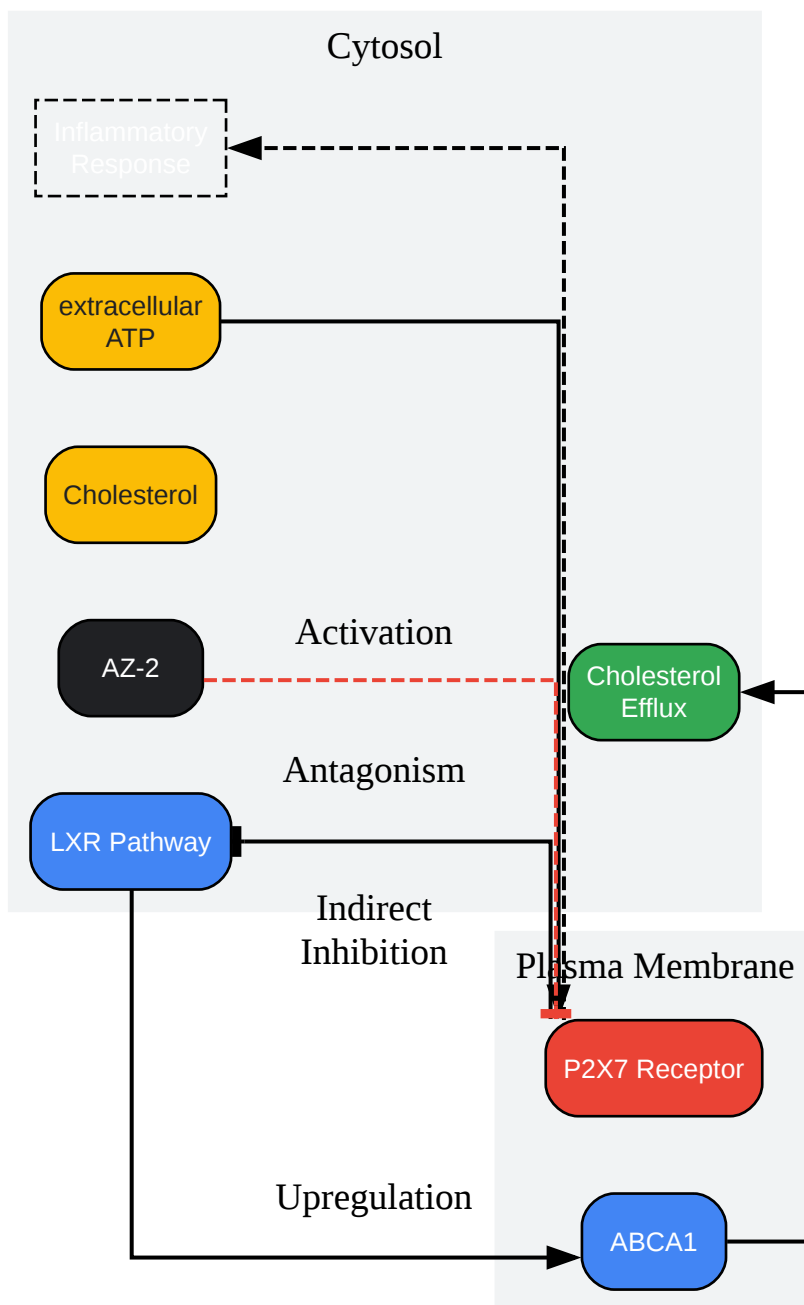
This protocol is used to measure the effect of **AZ-2** on P2X7R channel activity.

- Cell Preparation:
  - HEK293 cells stably overexpressing the full-length human P2X7 receptor are cultured on glass coverslips.

- Electrophysiological Recording:
  - A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope.
  - The cells are bathed in an extracellular solution.
  - A glass micropipette with a small tip diameter is filled with an intracellular solution and is used to form a high-resistance seal with the cell membrane (a "gigaseal").
  - The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of whole-cell currents.
- Experimental Procedure:
  - The P2X7R is activated by applying a P2X7R agonist, such as Bz-ATP (e.g., 100  $\mu$ M), to the cell.
  - The resulting inward current is recorded using an amplifier.
  - To test the effect of **AZ-2**, the cells are pre-incubated with various concentrations of **AZ-2** before the application of the agonist.
  - The inhibition of the Bz-ATP-evoked current by **AZ-2** is measured.
- Data Analysis:
  - The peak current amplitude in the presence of **AZ-2** is compared to the control response (agonist alone).
  - The percent inhibition is calculated for each concentration of **AZ-2**.
  - The data is plotted as percent inhibition versus the logarithm of the **AZ-2** concentration, and an IC50 value can be determined by fitting the data to a dose-response curve.

## Signaling Pathway

**AZ-2** antagonizes the P2X7 receptor, which can lead to the indirect activation of the LXR pathway and subsequent enhancement of cholesterol efflux.



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Caption: **AZ-2** antagonizes the P2X7R, indirectly activating the LXR pathway.

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